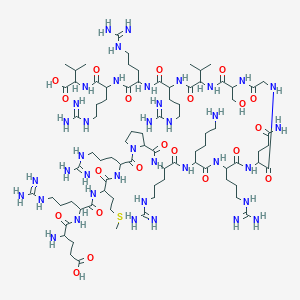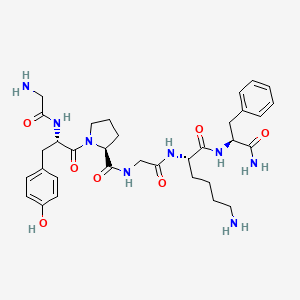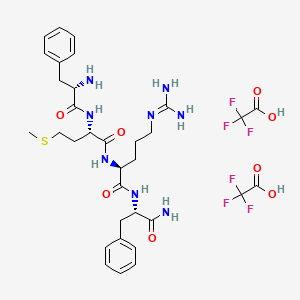
61970-00-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 61970-00-1 is known as Luciferase . It is a bioluminescent enzyme responsible for bioluminescence in fireflies and click beetles . It is supplied as a lyophilisate containing 1% w/w X-Shining™ Luciferase .
Synthesis Analysis
Luciferase is typically produced through recombinant expression in E. coli . The enzyme is then purified to achieve a high level of purity .
Molecular Structure Analysis
The molecular structure of Luciferase is complex, as it is a protein. The exact molecular weight and structure can vary depending on the specific variant of Luciferase and the method of production .
Chemical Reactions Analysis
Luciferase catalyzes an oxidative reaction, using luciferin, ATP, and molecular oxygen to produce oxyluciferin, which yields visible light . This bioluminescent reaction is commonly used in reporter systems that are amenable to high-throughput screening .
Physical And Chemical Properties Analysis
Luciferase is typically supplied as a lyophilized powder . It is soluble in DMSO . The exact physical and chemical properties can vary depending on the specific variant of Luciferase and the method of production .
Wissenschaftliche Forschungsanwendungen
Bioluminescence Research
Luciferase is widely used in bioluminescence research. The enzyme catalyzes a two-step reaction that results in the oxidation of D-luciferin accompanied by the emission of yellow-green light . This makes it an excellent tool for studying bioluminescent organisms and the mechanisms behind their light production .
Genetic Function Reporting
In biological research, luciferase is commonly used as a reporter to assess the transcriptional activity in cells that are transfected with a genetic construct containing the luciferase gene under the control of a promoter of interest . This allows researchers to monitor gene expression in living cells and animals .
ATP Detection and Quantitation
Luciferase is used extensively for the efficient detection and quantitation of ATP . The enzyme’s reaction involves the use of ATP as a substrate, making it a sensitive tool for measuring ATP concentrations in various biological contexts .
Protein Labeling
The bioluminescence system of luminescent beetles, which includes luciferase, has extensive applications in biological imaging and protein labeling . This allows for the tracking and visualization of proteins within living cells .
Drug Screening
Luciferase is also used in drug screening applications . The enzyme’s light-producing reaction can be influenced by various compounds, allowing for high-throughput screening of potential drugs .
Thermal Stability Studies
Luciferase from Photinus pyralis is often used in studies exploring enzyme thermal stability . Researchers have even cloned luciferase from species living in high-temperature areas to study enzymes with excellent catalytic activity and thermal stability .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '61970-00-1' involves the reaction of two starting materials, 2,4-dichlorobenzaldehyde and 2-aminobenzonitrile, in the presence of a base and a solvent.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzaldehyde (1.0 equiv) and 2-aminobenzonitrile (1.2 equiv) in a suitable solvent such as ethanol or DMF.", "Step 2: Add a base such as potassium carbonate (1.5 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as water or ethanol and dry under vacuum.", "Step 6: Purify the product by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
CAS-Nummer |
61970-00-1 |
Produktname |
61970-00-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












